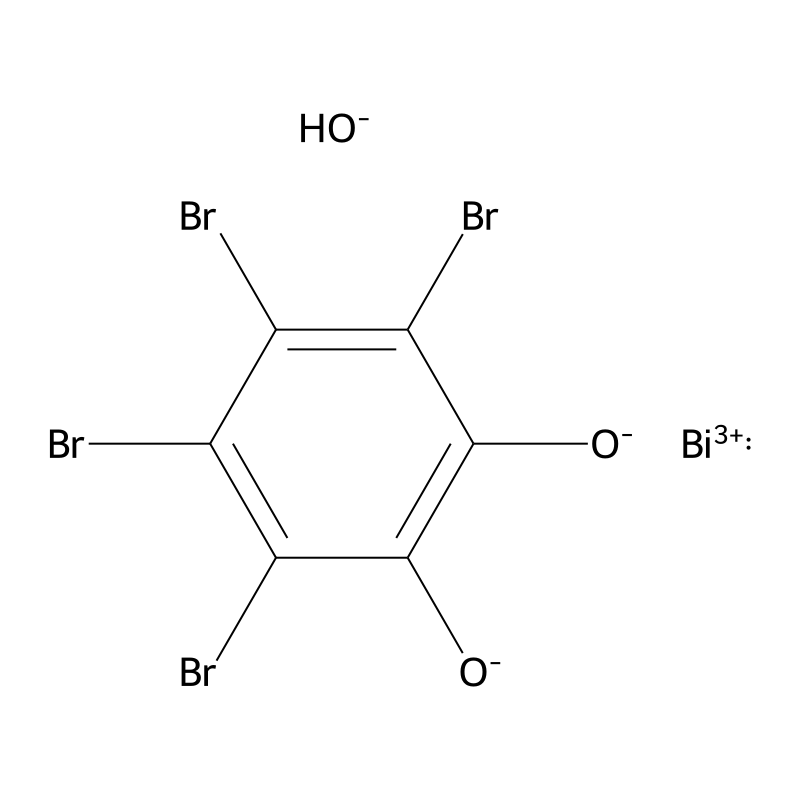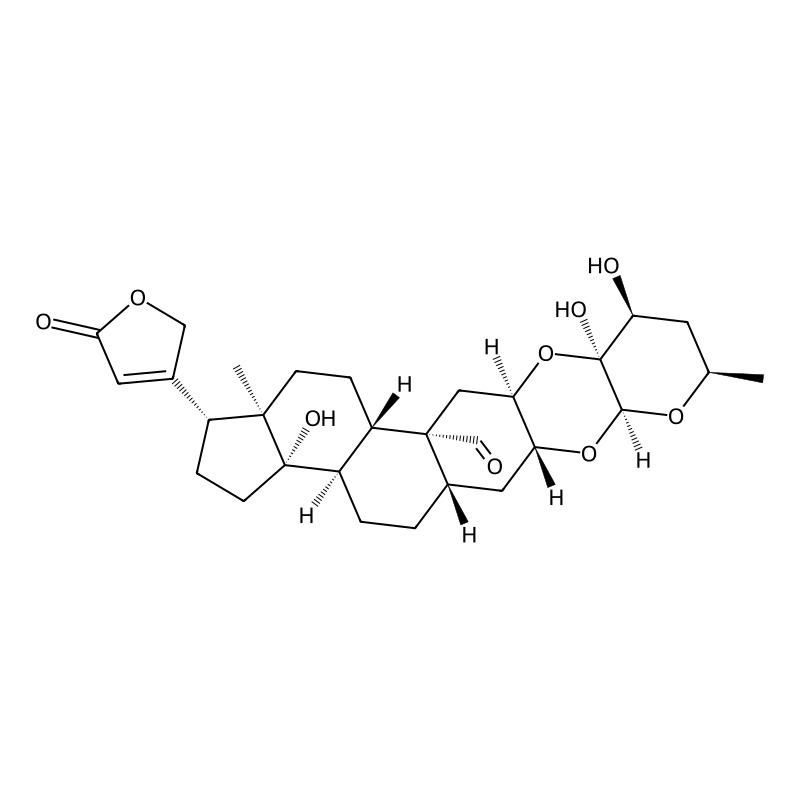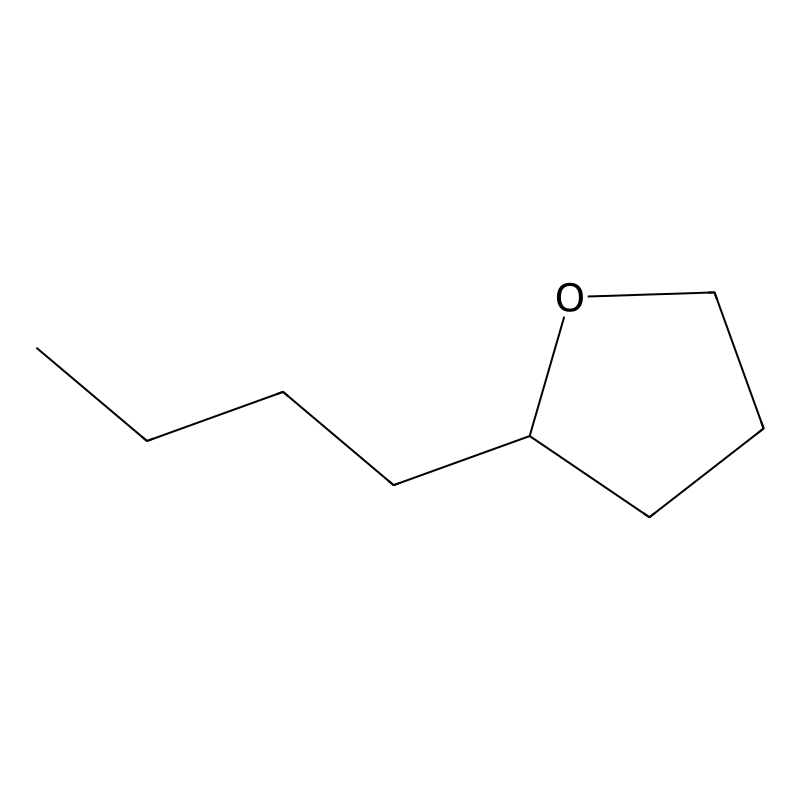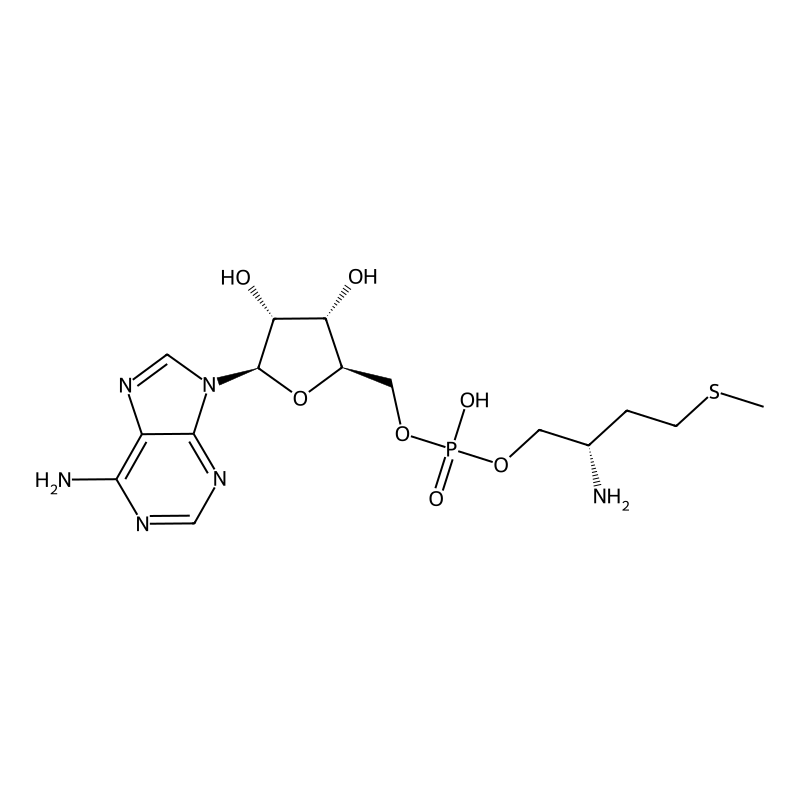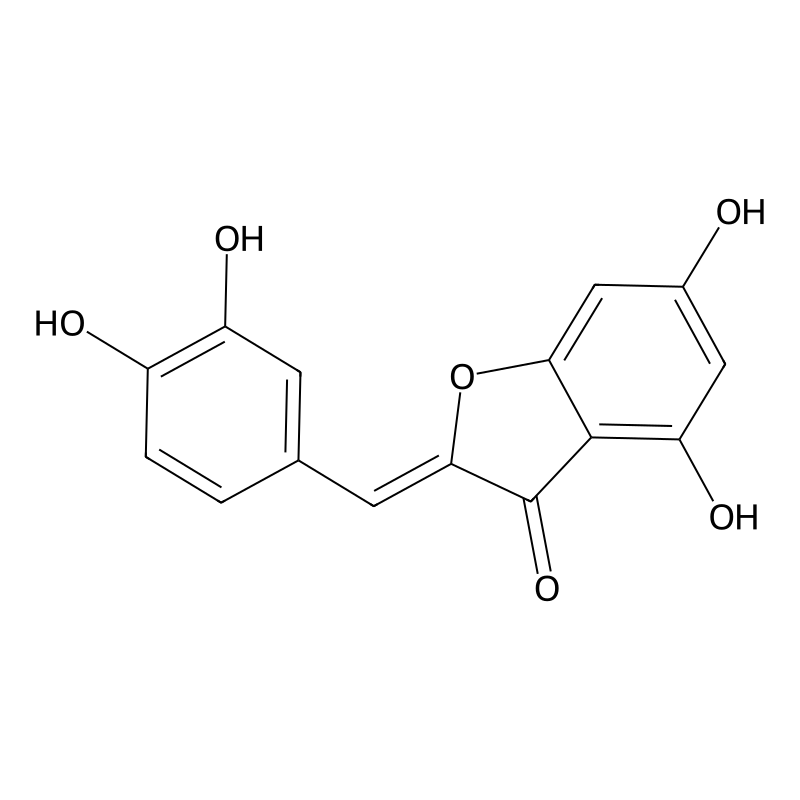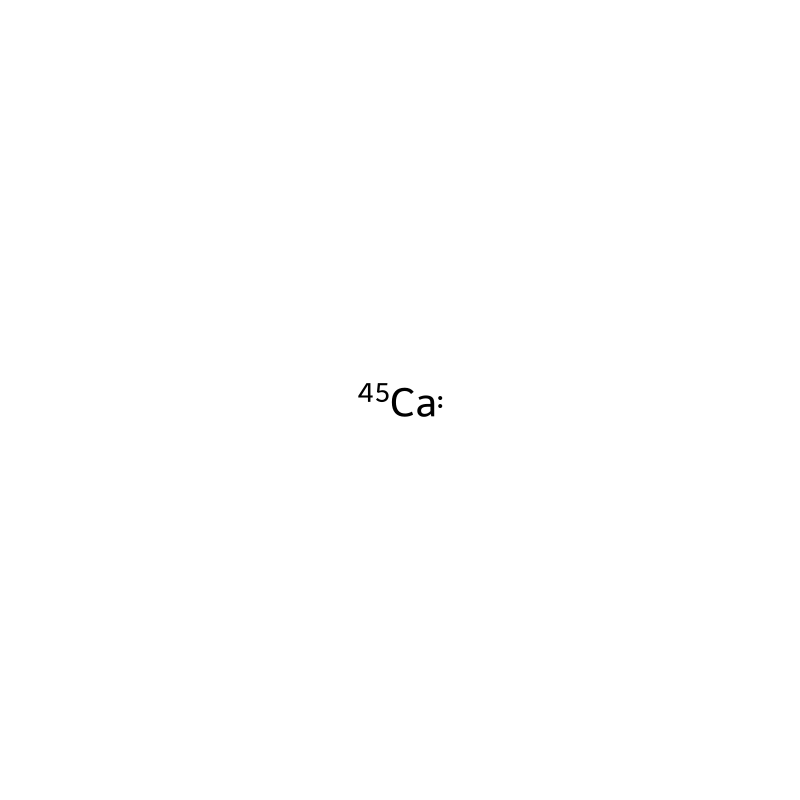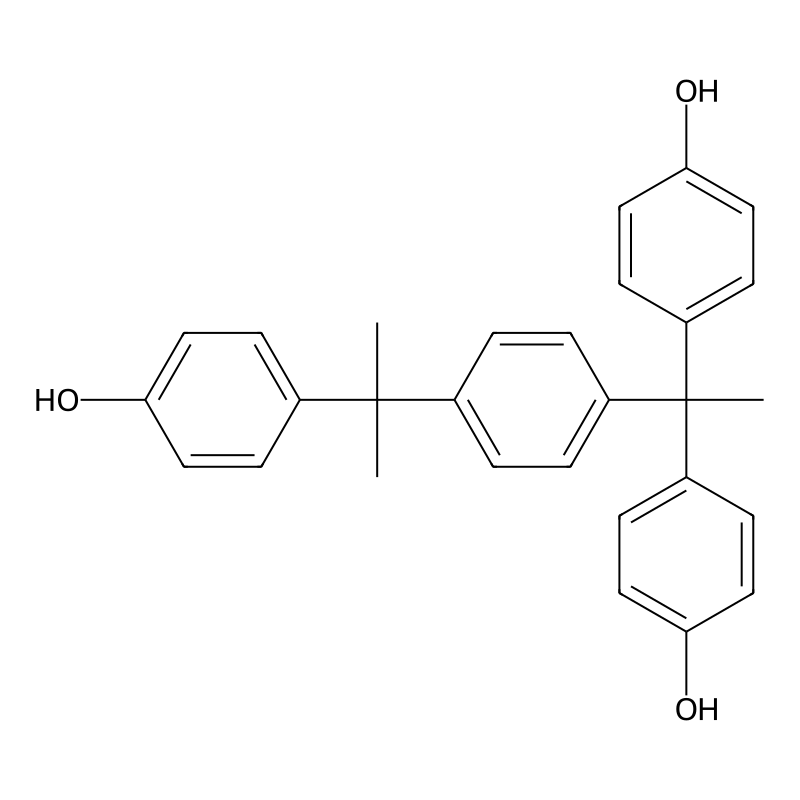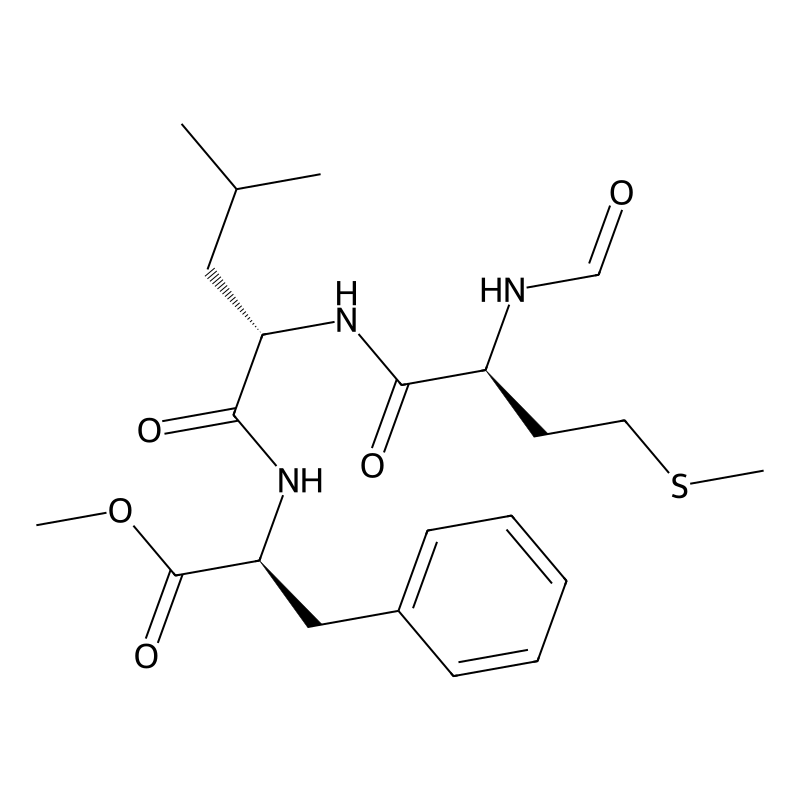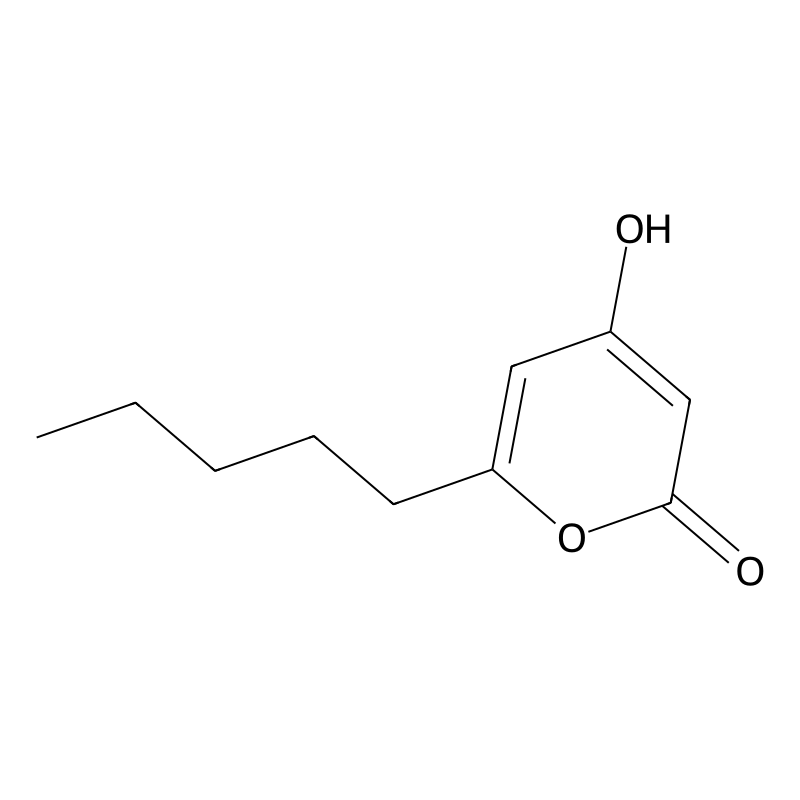3-(2-iodoethyl)-3-methyl-3H-diazirine
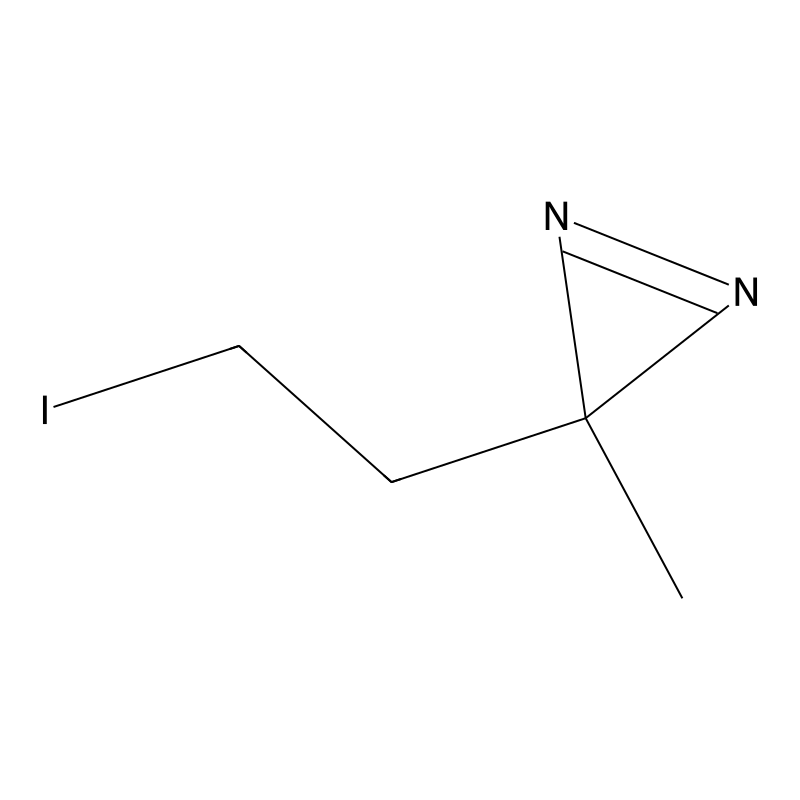
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Origin: Likely a synthetic compound designed for research purposes.
- Significance: This molecule may be a precursor to a photoaffinity probe. The diazirine ring is known to undergo light-induced rearrangement leading to covalent bond formation with nearby molecules []. This property allows researchers to study protein-ligand interactions by attaching the diazirine to a ligand and inducing crosslinking with the target protein upon light activation []. The presence of an iodine atom suggests it could also be used as a radiolabel for tracking the molecule in biological systems [].
Molecular Structure Analysis
3-(2-Iodoethyl)-3-methyl-3H-diazirine consists of a three-membered diazirine ring (N=N) containing a methyl group (CH3) on one carbon and a 2-iodoethyl group (CH2-CH2-I) on the other.
- Key Features:
- Diazirine ring: The key functional group responsible for photoactivation and potential covalent bond formation.
- Methyl group: May influence the molecule's stability and reactivity.
- Iodoethyl group: Introduces a bulky and potentially reactive group. The iodine atom might also be used for radiolabeling.
Chemical Reactions Analysis
- Light-induced decomposition: Upon exposure to UV light, the diazirine ring undergoes a rearrangement, expelling nitrogen gas (N2) and forming a reactive carbene intermediate. This carbene can insert itself into nearby C-H bonds, leading to covalent bond formation with biomolecules in a biological context [].
Physical And Chemical Properties Analysis
- A colorless or light-colored solid at room temperature.
- Soluble in organic solvents like dichloromethane or dimethylformamide.
- Light-sensitive due to the presence of the diazirine ring.
- May be unstable at high temperatures due to the diazirine ring's propensity for rearrangement.
As mentioned earlier, the primary mechanism of action likely involves the diazirine ring. Upon UV light exposure, the diazirine rearranges, forming a reactive carbene intermediate. This intermediate can insert itself into C-H bonds of biomolecules in close proximity, leading to covalent crosslinking. This property allows researchers to study protein-ligand interactions by attaching the molecule to a ligand and inducing crosslinking with the target protein upon light activation []. The mechanism for the potential use of the iodine atom is unclear but might involve radiolabeling for tracking purposes.
- Handle with care due to the unknown toxicity profile.
- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling.
- Work in a well-ventilated fume hood due to potential volatile organic compounds.
- Store in a cool, dark place to minimize decomposition from light exposure.
- Dispose of according to institutional guidelines for potentially hazardous chemicals.
3-(2-Iodoethyl)-3-methyl-3H-diazirine (CAS: 1002754-71-3) is a small organic molecule finding applications in the field of chemical biology research. Its primary function lies in its ability to covalently link biomolecules upon exposure to ultraviolet (UV) light, making it a valuable tool for studying protein-protein interactions and protein-ligand interactions [].
Mechanism of Action
The key functional group within 3-(2-iodoethyl)-3-methyl-3H-diazirine responsible for its photocrosslinking ability is the diazirine ring. When exposed to UV light, this ring undergoes a rearrangement reaction, generating a highly reactive carbene intermediate []. This short-lived carbene can then insert itself into nearby covalent bonds within biomolecules, forming a stable covalent linkage.
The strategic incorporation of 3-(2-iodoethyl)-3-methyl-3H-diazirine into a biomolecule of interest, such as a protein or a ligand, allows researchers to trigger crosslinking with interacting partner molecules upon UV irradiation. This technique provides a snapshot of the interacting biomolecules at a specific point in time, offering insights into protein-protein interactions and protein-ligand binding events [].
Advantages of 3-(2-Iodoethyl)-3-methyl-3H-diazirine
Several advantages make 3-(2-iodoethyl)-3-methyl-3H-diazirine a popular choice for photocrosslinking experiments:
- High reactivity: The diazirine group exhibits exceptional reactivity towards neighboring molecules upon UV activation [].
- Spatial selectivity: The short lifespan of the carbene intermediate limits crosslinking primarily to molecules in close proximity to the diazirine moiety, providing information on specific interaction sites [].
- Biocompatibility: 3-(2-Iodoethyl)-3-methyl-3H-diazirine demonstrates minimal disruption to biological systems, allowing for the study of biomolecules within their native environment [].
